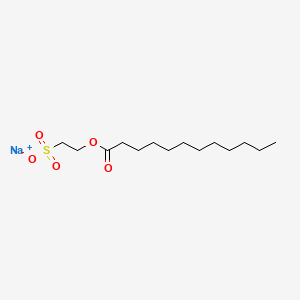
3-Sulfopropil metacrilato sal de potasio
Descripción general
Descripción
3-Sulfopropyl methacrylate potassium salt (SPMA) is used in the production of stable waterborne methacrylic resin dispersions and hydrogels, as well as the production of adhesives, thickeners, polyelectrolytes, and paper treatment chemicals .
Molecular Structure Analysis
The linear formula for 3-Sulfopropyl methacrylate potassium salt is H2C=C(CH3)CO2(CH2)3SO3K . It has a molecular weight of 246.32 .Chemical Reactions Analysis
The reversible addition–fragmentation chain transfer (RAFT) copolymerization of the electrolyte monomers 3-sulfopropyl methacrylate potassium salt (anionic, SPMAK) and [2- (methacryloyloxy)ethyl]trimethylammonium chloride (cationic, MADQUAT) was studied in detail .Physical and Chemical Properties Analysis
3-Sulfopropyl methacrylate potassium salt is a solid at 20°C . It has a melting point of 295°C . It is soluble in water .Aplicaciones Científicas De Investigación
Producción de dispersiones de resina metacrílica en agua e hidrogeles
Este compuesto se utiliza en la creación de dispersiones estables en agua e hidrogeles, que son esenciales en diversos procesos industriales debido a sus propiedades únicas, como la alta absorción de agua y la estabilidad .
Producción de Adhesivos
Sirve como ingrediente clave en la formulación de adhesivos, proporcionando características deseables como una mejor adhesión y estabilidad en diversas condiciones .
Agente Espesante
En la producción de espesantes, este compuesto imparte viscosidad y consistencia a los productos en diferentes industrias, incluidas la alimentaria, la cosmética y la farmacéutica .
Síntesis de Polielectrolitos
Como polielectrolito, se utiliza para modificar las propiedades eléctricas de las soluciones, lo cual es beneficioso en aplicaciones como el tratamiento de agua y la fabricación de papel .
Productos químicos para el tratamiento del papel
En el tratamiento del papel, mejora la resistencia, la durabilidad y la imprimibilidad del papel al interactuar con las fibras del papel a nivel molecular .
Estudios de unión proteína-ligando
El compuesto es fundamental en la investigación científica para estudiar las interacciones proteína-ligando, lo cual es crucial para comprender los procesos biológicos y el desarrollo de fármacos .
Investigación sobre la interacción enzima-sustrato
También se utiliza en el examen de las interacciones enzima-sustrato, proporcionando información sobre los mecanismos enzimáticos y las posibles dianas terapéuticas .
Tratamiento de aguas residuales
Una nueva aplicación implica su uso en la creación de hidrogeles aniónicos superabsorbentes para el tratamiento de aguas residuales, en particular para eliminar tintes como el azul de metileno de las aguas residuales .
Safety and Hazards
Direcciones Futuras
3-Sulfopropyl methacrylate potassium salt has been used in the production of stable waterborne methacrylic resin dispersions and hydrogels, as well as the production of adhesives, thickeners, polyelectrolytes, and paper treatment chemicals . It has also been used in the study of RAFT copolymerization . Future research may continue to explore its potential applications in these and other areas.
Mecanismo De Acción
Target of Action
It is widely used in the production of stable waterborne methacrylic resin dispersions and hydrogels . It also plays a role in the production of adhesives, thickeners, polyelectrolytes, and paper treatment chemicals .
Mode of Action
The compound’s mode of action is primarily through its chemical structure, which allows it to interact with other substances in its environment. The sulfopropyl group in the compound provides it with strong anionic characteristics, enabling it to interact with cations in solution . The methacrylate group allows it to participate in polymerization reactions, leading to the formation of polymers with unique properties .
Biochemical Pathways
Its use in the production of waterborne methacrylic resin dispersions and hydrogels suggests that it may play a role in polymerization reactions .
Result of Action
The result of the action of 3-Sulfopropyl methacrylate potassium salt is the formation of stable waterborne methacrylic resin dispersions and hydrogels . These materials have various applications, including use in adhesives, thickeners, polyelectrolytes, and paper treatment chemicals .
Action Environment
The action of 3-Sulfopropyl methacrylate potassium salt can be influenced by environmental factors such as pH, temperature, and the presence of other substances . For example, its solubility and reactivity can be affected by the pH of the solution . Additionally, temperature can influence the rate of polymerization reactions in which it participates .
Análisis Bioquímico
Biochemical Properties
3-Sulfopropyl methacrylate potassium salt plays a significant role in biochemical reactions, particularly in the modification of membranes and polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to enhance the antifouling properties of reverse osmosis membranes by grafting poly(3-sulfopropyl methacrylate) brushes . This interaction helps in reducing the fouling of membranes, thereby improving their efficiency and lifespan.
Cellular Effects
The effects of 3-Sulfopropyl methacrylate potassium salt on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can enhance the flux of reverse osmosis membranes, which is crucial for water treatment technologies . Additionally, its interaction with cellular components can lead to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, 3-Sulfopropyl methacrylate potassium salt exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, the grafting of poly(3-sulfopropyl methacrylate) brushes on membranes involves specific binding interactions that enhance antifouling properties . These interactions are crucial for the compound’s effectiveness in various applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Sulfopropyl methacrylate potassium salt can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it degrades rapidly above 200°C, which can affect its long-term efficacy . Understanding these temporal effects is essential for optimizing its use in various applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-Sulfopropyl methacrylate potassium salt can be achieved through a two-step reaction process. The first step involves the synthesis of 3-Sulfopropyl methacrylate, followed by the conversion of the resulting compound to its potassium salt form.", "Starting Materials": [ "Methacrylic acid", "3-Mercaptopropionic acid", "Potassium hydroxide", "Methanol", "Chloroform", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 3-Sulfopropyl methacrylate", "1. Dissolve 3-mercaptopropionic acid (10 g) in chloroform (50 mL) and add methacrylic acid (10 mL) to the solution.", "2. Add a catalytic amount of hydroquinone to the mixture and stir for 30 minutes at room temperature.", "3. Add potassium hydroxide (3.2 g) to the mixture and stir for 24 hours at room temperature.", "4. Extract the product using diethyl ether and wash the organic layer with water.", "5. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-Sulfopropyl methacrylate.", "Step 2: Conversion to 3-Sulfopropyl methacrylate potassium salt", "1. Dissolve 3-Sulfopropyl methacrylate (1 g) in methanol (10 mL).", "2. Add potassium hydroxide (0.5 g) to the solution and stir for 2 hours at room temperature.", "3. Evaporate the solvent and wash the resulting salt with diethyl ether.", "4. Dry the product under vacuum to obtain 3-Sulfopropyl methacrylate potassium salt." ] } | |
Número CAS |
31098-21-2 |
Fórmula molecular |
C7H12KO5S |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate |
InChI |
InChI=1S/C7H12O5S.K/c1-6(2)7(8)12-4-3-5-13(9,10)11;/h1,3-5H2,2H3,(H,9,10,11); |
Clave InChI |
WQQULELGMPVNIF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCCS(=O)(=O)[O-].[K+] |
SMILES canónico |
CC(=C)C(=O)OCCCS(=O)(=O)O.[K] |
| 31098-21-2 | |
Pictogramas |
Irritant |
Números CAS relacionados |
31098-21-2 119176-95-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Sulfopropyl methacrylate potassium salt?
A1: The molecular formula of 3-Sulfopropyl methacrylate potassium salt is C7H11KO5S. Its molecular weight is 246.32 g/mol.
Q2: How does the presence of 3-Sulfopropyl methacrylate potassium salt impact the stability of nanoMOFs in aqueous solutions?
A2: Grafting poly(3-Sulfopropyl methacrylate potassium salt) (PSPMK) brushes onto the surface of nanoMOFs, such as UiO-66-NH2, significantly enhances their stability and dispersity in aqueous media. [] This is attributed to the hydrophilic nature of PSPMK, which promotes hydration and prevents aggregation of the nanoparticles.
Q3: Can 3-Sulfopropyl methacrylate potassium salt be used to modify polypropylene membranes?
A3: Yes, 3-Sulfopropyl methacrylate potassium salt (SA) can be used alongside [2-(methacryloyloxy)ethyl]trimethylammonium chloride (TM) to modify polypropylene membranes via UV-induced polymerization. This process creates copolymer brushes with varying TM:SA ratios, significantly improving the hydrophilicity of the membrane surfaces. []
Q4: How does the ionic strength of a solution affect the properties of 3-Sulfopropyl methacrylate potassium salt brushes?
A4: Increasing salt concentration can screen the electrostatic repulsive interactions between sulfonate groups in poly(3-Sulfopropyl methacrylate potassium salt) (PSPMK) brushes. [] This can lead to a change in brush conformation, impacting their performance in applications like lubrication or antifouling coatings.
Q5: Can 3-Sulfopropyl methacrylate potassium salt be used to create antifouling surfaces?
A5: Yes, 3-Sulfopropyl methacrylate potassium salt (SPMA) can be copolymerized with other monomers to create antifouling surfaces. [] The SPMA provides a hydrophilic and negatively charged surface that resists the attachment of microorganisms like microalgae and zoospores.
Q6: How does 3-Sulfopropyl methacrylate potassium salt contribute to the performance of proton exchange membranes (PEMs) for fuel cells?
A6: 3-Sulfopropyl methacrylate potassium salt (SPM) serves as the hydrophilic block in diblock copolymers used for PEM fabrication. [] This block forms the primary proton-conducting channels, while the hydrophobic block, often cross-linked, enhances dimensional stability in alcohol fuel.
Q7: Can 3-Sulfopropyl methacrylate potassium salt be used in the development of biomimetic lubrication systems?
A7: Yes, Poly(3-Sulfopropyl methacrylate potassium salt) (PSPMK) exhibits excellent water lubrication properties due to its hydrophilicity and ability to form a hydrated layer. [, ] This makes it a suitable material for biomimetic lubrication systems, particularly in applications like artificial synovial fluid. []
Q8: How does 3-Sulfopropyl methacrylate potassium salt contribute to the properties of hydrogels used in biomimetic calcium phosphate mineralization?
A8: Poly(3-Sulfopropyl methacrylate potassium salt) brushes can be used to mineralize surfaces with calcium phosphate, mimicking the inorganic component of bone. [] The negatively charged sulfonate groups in the polymer attract calcium ions, initiating the formation of hydroxyapatite, a key component of bone mineral.
Q9: Can 3-Sulfopropyl methacrylate potassium salt be used to create intelligent drug delivery systems?
A9: Yes, hydrogels incorporating 3-Sulfopropyl methacrylate potassium salt can be used for controlled drug release. [, ] The hydrogel network can be designed to respond to stimuli like temperature, releasing encapsulated drugs in a controlled manner.
Q10: What role does 3-Sulfopropyl methacrylate potassium salt play in the fabrication of inverse opal structures for photocatalysis?
A10: 3-Sulfopropyl methacrylate potassium salt (SPMAP) is a key component in the emulsion polymerization process for synthesizing polymer spheres used as templates for inverse opal structures. [] After the inverse opal structure is formed, the SPMAP contributes to the material's hydrophilicity and can influence the adsorption of reactants during photocatalysis.
Q11: What analytical techniques are commonly used to characterize 3-Sulfopropyl methacrylate potassium salt and its derivatives?
A11: Commonly used techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation and analysis of polymerization kinetics. []
- X-ray photoelectron spectroscopy (XPS): To analyze surface composition and verify successful modification of substrates. [, ]
- Scanning electron microscopy (SEM): To visualize surface morphology and analyze the structure of materials like inverse opals. []
- Atomic force microscopy (AFM): To study the surface morphology and growth mechanism of polymer brushes. []
- Electrochemical Impedance Spectroscopy (EIS): To investigate the conformation and electrochemical properties of polymer brushes grafted onto surfaces. [, ]
Q12: What are the key considerations for designing experiments involving 3-Sulfopropyl methacrylate potassium salt?
A12: Key considerations include:
- Ionic Strength: High salt concentrations can screen electrostatic interactions, influencing polymer conformation and interactions. []
- Monomer ratios: In copolymerization reactions, the ratio of 3-Sulfopropyl methacrylate potassium salt to other monomers can significantly impact the final material properties. []
- Surface properties: The hydrophilicity, charge, and roughness of the substrate can influence the grafting density and properties of polymer brushes. []
Q13: Is 3-Sulfopropyl methacrylate potassium salt biodegradable?
A13: While 3-Sulfopropyl methacrylate potassium salt itself is not readily biodegradable, research is ongoing to develop copolymers and blends with enhanced biodegradability for specific applications. []
Q14: What are the potential environmental impacts of 3-Sulfopropyl methacrylate potassium salt?
A14: The environmental impact of 3-Sulfopropyl methacrylate potassium salt is an area requiring further investigation. As with many synthetic polymers, responsible waste management and exploration of biodegradable alternatives are crucial for minimizing potential negative impacts. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


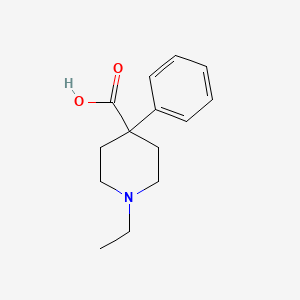
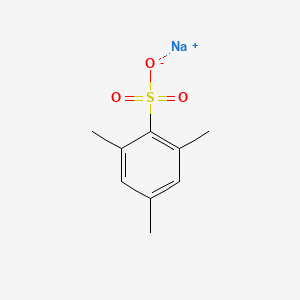


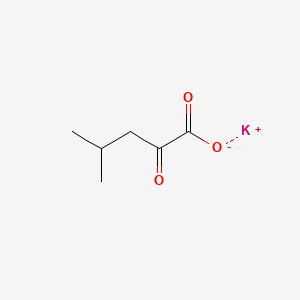


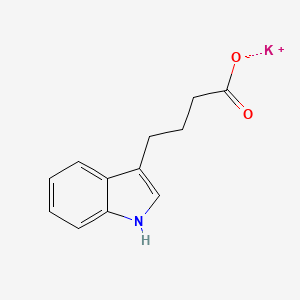
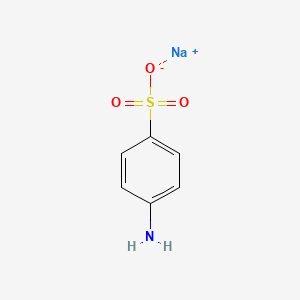

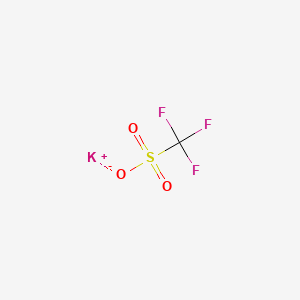
![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)
